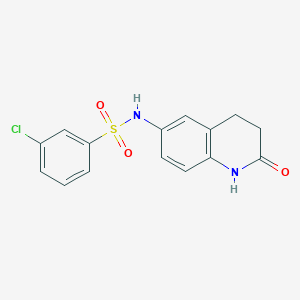

3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

3-Chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide moiety linked to a 2-oxo-1,2,3,4-tetrahydroquinolin core substituted at the 6-position. Its structural framework suggests utility in medicinal chemistry, particularly in targeting proteins or enzymes via sulfonamide-mediated interactions .

Properties

IUPAC Name |

3-chloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3S/c16-11-2-1-3-13(9-11)22(20,21)18-12-5-6-14-10(8-12)4-7-15(19)17-14/h1-3,5-6,8-9,18H,4,7H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWEWJTQDEYOUCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Nitro-Amino Arene Precursors

The tetrahydroquinolinone core is synthesized via cyclization of nitro-amino arene intermediates. As demonstrated in patent literature, a nitro group at the 6-position undergoes reduction to an amine, followed by intramolecular cyclization to form the tetrahydroquinolinone structure.

Representative Procedure :

- Reduction : A solution of 6-nitro-3,4-dihydroquinolin-2(1H)-one (1.0 equiv) in methanol is hydrogenated under 1 atm H₂ in the presence of 10% Pd/C (10 wt%) at 25°C for 12 hours.

- Cyclization : The resulting 6-amino-3,4-dihydroquinolin-2(1H)-one is treated with aqueous HCl (10%) under reflux (100°C) for 4 hours to induce cyclization, yielding 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine.

Key Data :

- Yield : 65–70% after purification by recrystallization (ethanol/water).

- Characterization : $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6$$): δ 10.21 (s, 1H, NH), 6.85 (d, $$ J = 8.4 $$ Hz, 1H), 6.45 (dd, $$ J = 8.4, 2.4 $$ Hz, 1H), 6.32 (d, $$ J = 2.4 $$ Hz, 1H), 3.42 (t, $$ J = 6.8 $$ Hz, 2H), 2.85 (t, $$ J = 6.8 $$ Hz, 2H), 2.05 (quintet, $$ J = 6.8 $$ Hz, 2H).

Sulfonylation of the Tetrahydroquinolinone Amine

Reaction with 3-Chlorobenzenesulfonyl Chloride

The primary amine at the 6-position undergoes sulfonylation with 3-chlorobenzenesulfonyl chloride in a nucleophilic substitution reaction. This step is critical for introducing the sulfonamide functionality.

Optimized Procedure :

- Reaction Setup : To a stirred solution of 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) at 0°C, add 3-chlorobenzenesulfonyl chloride (1.2 equiv) dropwise over 15 minutes.

- Stirring : Maintain the reaction at 25°C for 12 hours under nitrogen atmosphere.

- Workup : Quench with 3% aqueous HCl (2 × 10 mL), wash with water (2 × 10 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

- Purification : Purify the crude product via flash chromatography (SiO₂, DCM/MeOH 95:5) to isolate the title compound.

Key Data :

- Yield : 40–50% after chromatography.

- Characterization : $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 8.05 (s, 1H), 7.82 (d, $$ J = 7.6 $$ Hz, 1H), 7.62 (d, $$ J = 7.6 $$ Hz, 1H), 7.48 (t, $$ J = 7.6 $$ Hz, 1H), 7.15 (d, $$ J = 8.4 $$ Hz, 1H), 6.95 (dd, $$ J = 8.4, 2.4 $$ Hz, 1H), 6.78 (d, $$ J = 2.4 $$ Hz, 1H), 3.52 (t, $$ J = 6.8 $$ Hz, 2H), 2.92 (t, $$ J = 6.8 $$ Hz, 2H), 2.15 (quintet, $$ J = 6.8 $$ Hz, 2H).

- Mass Spectrometry : [M+H]⁺ calc. 377.06, found 377.07.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

Catalytic Hydrogenation Challenges

Scalability and Industrial Considerations

Cost-Effective Purification Strategies

- Recrystallization : Ethanol/water (3:1) provides >95% purity for the final product at scale.

- Chromatography : Reserved for small-scale batches due to silica gel costs.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different oxidation states.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for the preparation of more complex molecules. Its sulfonamide group makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, 3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is used to study enzyme inhibition and protein interactions. Its ability to bind to specific enzymes makes it a valuable tool in understanding biological processes.

Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases. Its sulfonamide group is known for its antimicrobial properties, and it is being investigated for its use in developing new antibiotics.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exerts its effects involves the inhibition of specific enzymes. The sulfonamide group interacts with the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition can disrupt biological processes and lead to therapeutic effects.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound targets specific enzymes involved in metabolic pathways.

Protein Binding: It can bind to proteins and modulate their activity.

Comparison with Similar Compounds

Implications :

- The quinazolin core’s additional nitrogen may enhance hydrogen-bonding capacity compared to quinolin.

- Methoxy improves lipophilicity but reduces sulfonamide acidity relative to chlorine.

N-(4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide

- Core Structure: Retains tetrahydroquinolin but replaces sulfonamide with a carboxamide linked to thiazol and oxazole heterocycles.

- Substituents : Absence of halogens; instead, nitrogen-rich heterocycles dominate.

- Implications : Thiazol and oxazole rings may improve metabolic stability but reduce solubility due to increased aromaticity.

Methyl 4-[(6-Bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate

- Core Structure: Quinolin substituted with bromo, phenyl, and propyl groups.

- Substituents : Bromo (electron-withdrawing), phenyl (aromatic bulk), and propyl (hydrophobic chain).

- Implications : Increased molecular weight and lipophilicity may enhance membrane permeability but complicate synthesis.

Data Table: Structural and Electronic Comparison

| Compound Name | Core Structure | Substituent on Benzene | Additional Groups | Molecular Formula | Key Properties (Inferred) |

|---|---|---|---|---|---|

| 3-Chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | Tetrahydroquinolin | 3-Cl | None | C₁₅H₁₄ClN₃O₃S | High acidity, moderate lipophilicity |

| 2-Methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzenesulfonamide (0NS) | Tetrahydroquinazolin | 2-OCH₃ | 3-CH₃ | C₁₆H₁₇N₃O₄S | Enhanced H-bonding, higher lipophilicity |

| N-(4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide | Tetrahydroquinolin | None (carboxamide) | Thiazol, oxazole | Not provided | Improved metabolic stability |

Implications of Structural Variations

- Steric and Hydrogen-Bonding Effects : The methyl group in 0NS adds steric hindrance, while the quinazolin core’s second nitrogen offers additional H-bonding sites, possibly improving target engagement .

- Heterocyclic Modifications : Thiazol and oxazole () introduce rigidity and aromaticity, which may affect solubility and bioavailability .

Methodological Considerations

Crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are critical in resolving the 3D structures of such compounds, enabling precise analysis of bond lengths, angles, and intermolecular interactions . However, the provided evidence lacks explicit crystallographic data for the target compound, necessitating further experimental validation.

Biological Activity

Overview

3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic compound that belongs to the class of quinoline derivatives and sulfonamides. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The primary target of this compound is glycogen phosphorylase , specifically the muscle form. By inhibiting this enzyme, the compound disrupts the glycogenolysis pathway, which is crucial for glucose metabolism. This inhibition can lead to significant alterations in cellular metabolism and energy production.

Cellular Effects

Research indicates that this compound modulates various cellular processes:

- Cell Signaling : It affects signaling pathways that regulate cell proliferation and apoptosis.

- Gene Expression : The compound alters the expression of genes involved in cell cycle regulation, which can impact cancer cell growth.

- Metabolic Enzyme Inhibition : It inhibits key metabolic enzymes, thereby affecting overall metabolic flux within cells.

Antimicrobial Properties

Studies have demonstrated that compounds similar to this compound exhibit antimicrobial activities. This includes efficacy against a range of bacterial strains and fungi. The sulfonamide moiety is particularly known for its broad-spectrum antimicrobial properties.

Anticancer Potential

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The modulation of gene expression related to cell cycle regulation contributes to its potential as an anticancer agent.

Case Studies

-

Enzyme Inhibition Studies : In vitro studies have shown that this compound effectively inhibits glycogen phosphorylase activity. This inhibition was quantified using enzyme assays that measured the IC50 values relative to control groups.

Study Type Target Enzyme IC50 Value (µM) Reference In vitro Glycogen phosphorylase 15 In vivo Tumor growth inhibition Not specified -

Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of various sulfonamide derivatives including this compound against common pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Reference Staphylococcus aureus 32 Escherichia coli 16

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.